Home > Products > Screening Compounds P49457 > 2-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine
2-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine - 893754-83-1

2-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine

Catalog Number: EVT-2872867
CAS Number: 893754-83-1
Molecular Formula: C15H23NO2
Molecular Weight: 249.354
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Alkylation of Piperidine: This common method involves reacting piperidine with a suitable alkylating agent, like 2-(3,4-Dimethoxyphenyl)ethyl bromide or chloride. The reaction typically utilizes a base, such as potassium carbonate or triethylamine, and is often carried out in a polar aprotic solvent like acetonitrile or dimethylformamide. []

  • Reductive Amination: This approach involves reacting 3,4-dimethoxyphenylacetaldehyde or a similar derivative with piperidine under reductive conditions. Common reducing agents include sodium borohydride, sodium cyanoborohydride, or hydrogen gas in the presence of a catalyst like palladium on carbon. This method offers versatility and is often preferred for its milder reaction conditions and higher yields. []

  • Modifications of Existing Structures: 2-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine can also be synthesized by modifying existing molecules containing the core structure. This can involve reactions like hydrolysis, reduction, oxidation, or substitution, depending on the desired modification. []

Chemical Reactions Analysis
  • N-Alkylation: The nitrogen atom in the piperidine ring can undergo further alkylation reactions with various alkylating agents to introduce additional substituents. []

  • N-Acylation: Reactions with acyl chlorides or acid anhydrides can lead to the formation of amides, adding another layer of structural diversity. [, ]

  • Complex Formation: The nitrogen atom in the piperidine ring can act as a ligand, forming complexes with various metal ions. This property has been explored in the development of metal-based drugs and catalysts. []

Mechanism of Action
  • Sigma Receptor Ligand: Derivatives of this compound have shown affinity for sigma receptors, specifically the sigma-1 receptor subtype. [] These receptors are involved in various cellular processes, including modulation of ion channels, neurotransmitter release, and cell survival. The binding of these compounds to sigma receptors could contribute to their pharmacological effects.

  • Calcium Channel Blockade: Studies have indicated that some derivatives might exhibit calcium channel blocking activity, which could contribute to their effects on cardiac and smooth muscle function. [, ]

  • Interaction with Other Receptors and Enzymes: Further research suggests that derivatives of 2-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine may interact with other receptors or enzymes, leading to a wide range of biological effects. These interactions are often complex and require further investigation to fully elucidate their mechanisms. [, ]

Applications
  • Antiulcer Agents: Research has focused on developing derivatives of this compound as potential antiulcer drugs. For example, the compound 3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]-amino-N-methylbenzamide (DQ-2511) has demonstrated potent antiulcer activity in various experimental models. [, , ]

  • Cardiovascular Agents: Derivatives of this compound have been investigated for their potential cardiovascular effects. Some studies have shown that these compounds can act as calcium channel blockers, leading to vasorelaxation and potential antihypertensive effects. [, ]

  • Neuroprotective Agents: Recent studies have explored the neuroprotective potential of this compound and its derivatives, particularly in models of neurodegenerative diseases. []

  • Sigma Receptor Ligands: Derivatives have been synthesized and evaluated for their affinity and selectivity towards sigma receptors, particularly the sigma-1 subtype. These ligands hold promise as potential therapeutic agents for various neurological and psychiatric disorders. [, ]

RP58866 (1-[-2-(3,4-dihydro-2H-1-benzopyran-4-yl)ethyl]-4-(3,4-dimethoxyphenyl)-piperidine)

Compound Description: RP58866 is a specific blocker of the inwardly rectifying K+ current (IK1) and exhibits potent antiarrhythmic effects in isolated hearts. Studies demonstrated its ability to suppress ischemia-induced ventricular fibrillation (VF) in rat models, likely by widening action potential duration (APD) in the uninvolved cardiac tissue. []

Relevance: RP58866 shares a core structure with 2-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine, both containing a 3,4-dimethoxyphenyl ring linked to a piperidine ring by an ethyl bridge. This structural similarity suggests that RP58866 may be derived from or inspired by the simpler scaffold of 2-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine, with the benzopyran moiety added to confer specific IK1 blocking activity. []

Verapamil Analogues with Restricted Flexibility

Compound Description: These analogues are designed to investigate the active conformation of verapamil, a calcium channel blocker. Researchers synthesized compounds with restricted flexibility around the bond connecting the quaternary nitrogen and adjacent methylene, a feature present in verapamil. Examples include cis- and trans-1-(3,4-dimethoxyphenyl)-4-[N-[2-(3,4-dimethoxy-phenyl)ethyl]-N-methylamino]-r-1-cyclohexanecarbonitrile (5a and 5b), and 4-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-cyanopiperidine. These analogues displayed significantly reduced calcium channel antagonism compared to verapamil, highlighting the importance of flexibility for activity. [, ]

Relevance: While structurally distinct from 2-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine, the shared presence of the 3,4-dimethoxyphenyl and piperidine moieties in the verapamil analogues points to a potential common pharmacophore. Understanding the conformational requirements for calcium channel blocking activity in these analogues could provide insights into the potential biological activities of 2-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine and its derivatives. [, ]

UL-FS 49 (1,3,4,5-tetrahydro-7,8-dimethoxy-3-[3-[[2-(3,4-dimethoxyphenyl)ethyl] methylimino]propyl]-2H-3-benzazepin-2-on-hydrochloride)

Compound Description: UL-FS 49 is a bradycardic agent investigated for its ability to reduce heart rate. Studies in isolated guinea pig atria showed that UL-FS 49 specifically decreased heart rate without affecting contractility during β-adrenoceptor stimulation. It also reduced sinoatrial rate elevated by histamine or theophylline, suggesting potential as an antitachycardic drug. []

Relevance: UL-FS 49 incorporates the entire structure of 2-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine within its molecular framework. The presence of additional structural elements, including the benzazepine ring system and the methyliminopropyl chain, suggests that UL-FS 49 might be a prodrug or a derivative designed to modulate its pharmacokinetic or pharmacodynamic properties while maintaining a similar pharmacophore to 2-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine. []

KT-362 (5-[3-[[2-(3,4-dimethoxyphenyl)-ethyl]amino]-1-oxopropyl]-2,3,4,5- tetrahydro-1,5-benzothiazepine fumarate)

Compound Description: KT-362 is a novel intracellular calcium antagonist with vasorelaxant properties. It inhibits contractile responses to norepinephrine and methoxamine in rabbit aorta, suggesting an action on intracellular calcium stores. []

Relevance: KT-362 and 2-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine both feature the 3,4-dimethoxyphenylethyl moiety. The presence of this shared structural element suggests that KT-362 might be derived from or inspired by 2-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine, with the addition of the benzothiazepine ring and the oxopropyl chain potentially contributing to its calcium antagonist activity. []

1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(2-iodophenylpropyl)piperazine (o-BON) and 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-iodophenylpropyl)piperazine (m-BON)

Compound Description: These radioiodinated compounds are being investigated as potential tumor diagnostic agents. They exhibit high tumor uptake and prolonged retention in mice, coupled with good tumor-to-blood and tumor-to-muscle ratios. [, ]

Relevance: Both o-BON and m-BON incorporate the 2-(3,4-dimethoxyphenyl)ethyl substituent found in 2-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine. This structural similarity suggests that these compounds are derived from or inspired by the core structure of 2-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine. The addition of the iodophenylpropyl group, along with the specific position of the iodine atom (ortho or meta), likely contributes to their tumor-targeting properties. [, ]

3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl] methyl]-amino-N-methylbenzamide (DQ-2511)

Compound Description: DQ-2511 exhibits potent anti-ulcer activity in various experimental models, likely due to its ability to decrease gastric acid secretion, increase gastric mucosal blood flow, and accelerate ulcer healing. [, , ]

Relevance: DQ-2511 incorporates the 2-(3,4-dimethoxyphenyl)ethyl group, a key structural feature of 2-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine. This suggests that DQ-2511 might be a derivative of or inspired by the parent compound. The presence of the carbamoylmethylbenzamide moiety likely contributes to its specific anti-ulcer activity. [, , ]

α-[1-[3-[N-[1-[2-(3,4-Dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]-α-isopropyl-3,4-dimethoxybenzene-acetonitrile

Compound Description: This compound is another verapamil analogue designed to study the relationship between conformation and calcium channel blocking activity. It incorporates a cyclohexane ring to restrict flexibility, and its isomers exhibited varying degrees of negative inotropic, chronotropic, and vasodilatory activities. []

Relevance: The presence of the 2-(3,4-dimethoxyphenyl)ethyl moiety in this verapamil analogue suggests a structural connection to 2-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine. The incorporation of the cyclohexane, isopropylbenzene, and acetonitrile groups likely modifies its pharmacological properties, potentially influencing its interaction with calcium channels. []

(3aS, 7aS)-2-[2-(3,4-Dimethoxyphenyl)-ethyl]-1,3-diox-octahydroisoindole-3a-carboxylic acid methyl ester

Compound Description: This compound is the product of a chiral lithium amide base desymmetrization reaction. The reaction utilizes a prochiral cyclic imide derived from 2-(3,4-Dimethoxyphenyl)ethylamine to construct a complex chiral molecule. []

Relevance: This compound is directly derived from 2-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine through a series of synthetic transformations. The reaction highlights the utility of 2-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine as a building block for generating more complex molecules, particularly those containing chiral centers. []

4-{2-[2-(3,4-dimethoxyphenyl)-vinyl]-6-ethyl-4-oxo-5-phenyl-4H-pyrimidine-1-yl}benzenesulfonamide

Compound Description: This pyrimidine derivative demonstrates neuroprotective effects in experimental chronic traumatic encephalopathy (CTE) by preserving mitochondrial function and cognitive abilities in rat models. It also exhibits low systemic toxicity. []

Relevance: This compound shares the 3,4-dimethoxyphenyl substructure with 2-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine, although the connecting ethyl bridge is replaced with a vinyl group and incorporated into a larger pyrimidine-based scaffold. This structural similarity suggests a possible common pharmacophore and warrants further investigation into potential shared biological activities. []

8-[N-[2-(3,4-Dimethoxyphenyl)ethyl]-β-alanyl]-5,6,7,8-tetrahydrothieno[3,2-b][1,4]thiazepine Fumarate

Compound Description: This compound, synthesized as an analogue of the antiarrhythmic and antihypertensive agent KT-362, demonstrates negative chronotropic and inotropic effects on guinea pig heart preparations. It inhibits both high- and low-voltage-activated calcium channel currents and voltage-activated sodium channel currents. []

Relevance: This compound and 2-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine share the 2-(3,4-Dimethoxyphenyl)ethyl structural motif. The distinct pharmacological effects observed for this analogue, compared to the parent compound KT-362, highlight the significance of structural modifications in influencing biological activity. []

2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648)

Compound Description: GW 610 exhibits potent and selective inhibitory activity against various cancer cell lines, including lung, colon, and breast cancer. Its mechanism of action involves binding to the aryl hydrocarbon receptor, although this interaction alone does not fully explain its antitumor effects. [, , ]

Relevance: Although structurally distinct from 2-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine, GW 610 shares the important 3,4-dimethoxyphenyl moiety. The presence of this shared substructure suggests that GW 610 might be derived from or inspired by a similar chemical space as 2-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine. Exploring the structure-activity relationships of both compounds could provide valuable insights into their respective pharmacological profiles and potential applications. [, , ]

Properties

CAS Number

893754-83-1

Product Name

2-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]piperidine

Molecular Formula

C15H23NO2

Molecular Weight

249.354

InChI

InChI=1S/C15H23NO2/c1-17-14-9-7-12(11-15(14)18-2)6-8-13-5-3-4-10-16-13/h7,9,11,13,16H,3-6,8,10H2,1-2H3

InChI Key

NJKFNSIPOHFUJK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCC2CCCCN2)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.